molecular formula C4H12SSi B097354 Trimethylsilylmethanethiol CAS No. 18165-76-9

Trimethylsilylmethanethiol

Cat. No.: B097354
CAS No.: 18165-76-9
M. Wt: 120.29 g/mol
InChI Key: IIYTXTQVIDHSSL-UHFFFAOYSA-N
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Description

Trimethylsilylmethanethiol is an organosulfur compound with the molecular formula C4H12SSi. It is a colorless to almost colorless clear liquid with a boiling point of 116°C . This compound is known for its distinctive thiol group, which imparts a characteristic odor and reactivity. This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes.

Scientific Research Applications

Trimethylsilylmethanethiol has a wide range of applications in scientific research:

Safety and Hazards

Trimethylsilylmethanethiol is a chemical compound that needs to be handled with care. It is classified as a flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes severe skin burns and eye damage. It may cause drowsiness or dizziness. It is toxic to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylsilylmethanethiol can be synthesized through the reaction of trimethylchlorosilane with sodium hydrosulfide. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:

(CH3)3SiCl+NaSH(CH3)3SiCH2SH+NaCl\text{(CH}_3\text{)}_3\text{SiCl} + \text{NaSH} \rightarrow \text{(CH}_3\text{)}_3\text{SiCH}_2\text{SH} + \text{NaCl} (CH3​)3​SiCl+NaSH→(CH3​)3​SiCH2​SH+NaCl

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process includes careful control of temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Trimethylsilylmethanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: It can be reduced to form silylmethyl radicals, which are useful in radical-based reactions.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products:

Mechanism of Action

The mechanism of action of trimethylsilylmethanethiol involves the reactivity of the thiol group. The thiol group can form strong bonds with metals and other electrophiles, making it a versatile reagent in various chemical reactions. The silyl group provides steric protection and enhances the stability of the thiol group, allowing for selective reactions. The molecular targets and pathways involved include thiol-disulfide exchange reactions and radical-based mechanisms .

Comparison with Similar Compounds

    Methanethiol (CH3SH): A simpler thiol with similar reactivity but without the silyl group.

    Ethanethiol (C2H5SH): Another simple thiol used in similar applications.

    Trimethylsilylthiol (C3H9SSi): A related compound with a different alkyl group.

Uniqueness: Trimethylsilylmethanethiol is unique due to the presence of both the silyl and thiol groups, which provide a combination of reactivity and stability not found in simpler thiols. The silyl group enhances the compound’s utility in organic synthesis by providing steric protection and facilitating selective reactions .

Properties

IUPAC Name

trimethylsilylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12SSi/c1-6(2,3)4-5/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYTXTQVIDHSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171175
Record name Methanethiol, trimethylsilyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18165-76-9
Record name Methanethiol, trimethylsilyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018165769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanethiol, trimethylsilyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (trimethylsilyl)methanethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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